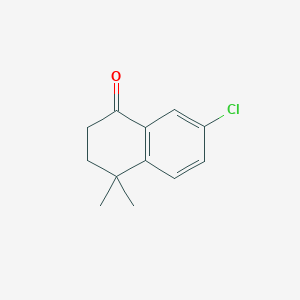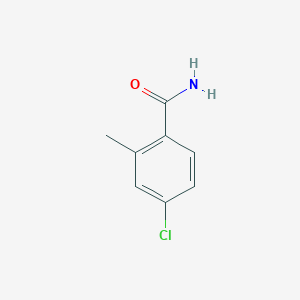
4-Chloro-2-methylbenzamide
Vue d'ensemble
Description
4-Chloro-2-methylbenzamide, also known as 4-chloro-2-methylbenzoic acid, is an organic compound with a molecular formula of C8H7ClO2. It is a white crystalline solid with a melting point of 166-168 °C and a boiling point of 270-272 °C. It is insoluble in water and soluble in ethanol, acetone and ether. This compound is widely used in the pharmaceutical, agrochemical and dye industries.
Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
A study by He et al. (2014) focused on the synthesis and characterization of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide. The research included spectroscopic properties, crystal structure analysis using X-ray diffraction, and Density Functional Theory (DFT) calculations. The study provided insights into the structure-property relationship and investigated the antitumor activity of the compound, highlighting its potential in cancer research (He, Yang, Hou, Teng, & Wang, 2014).
2. Charge Density Analysis in Molecular Crystals
Hathwar and Row (2011) conducted experimental charge density distribution studies on 4-fluorobenzamide and related compounds using high-resolution X-ray diffraction data. Their research provided valuable information on intermolecular interactions in molecular crystals, which is crucial for understanding the properties of pharmaceutical compounds (Hathwar & Row, 2011).
3. Thermal Stability Studies
Cong and Cheng (2021) examined the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), a related compound, using dynamic DSC curves. The study provided important data on the compound's thermal decomposition, which is essential for safety and stability assessment in the manufacturing process of pharmaceuticals (Cong & Cheng, 2021).
4. In Vitro Bactericidal Activity
A study by Zadrazilova et al. (2015) assessed the bactericidal efficacy of a series of substituted benzamides, including 4-chloro derivatives, against methicillin-resistant Staphylococcus aureus (MRSA). This research contributes to the development of new antimicrobial agents, which is critical in the face of increasing antibiotic resistance (Zadrazilova et al., 2015).
5. Fluorescence Detection in Biochemistry
Liu et al. (2015) developed a fluorescent probe based on a 4-chloro derivative for the detection of cysteine. This study is significant for bioanalytical applications, providing a tool for detecting important biomolecules with high sensitivity and selectivity (Liu, Wang, Xiang, & Tong, 2015).
Safety and Hazards
Orientations Futures
The future directions in the study and application of 4-Chloro-2-methylbenzamide could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Since benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents, new synthetic methods for this type of compounds can be of considerable importance .
Mécanisme D'action
Target of Action
Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that similar compounds can act as nucleophiles, competing with oxygen in certain reactions . In these reactions, the compound forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Compounds of this nature often influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The principles of pharmacokinetics suggest that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its chemical structure and the known effects of similar compounds, it could potentially influence cellular processes such as signal transduction, gene expression, and metabolic pathways .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-methylbenzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or administered .
Propriétés
IUPAC Name |
4-chloro-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVMBIZATLJJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
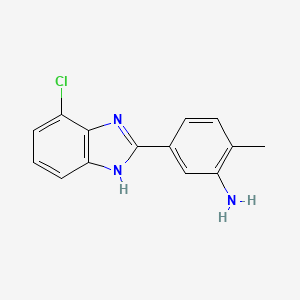
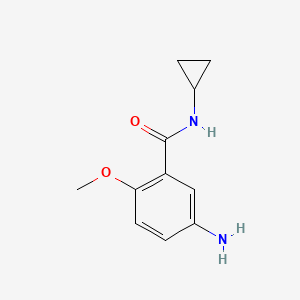
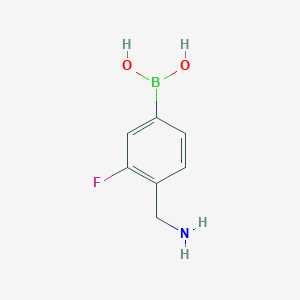

![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)
![amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide](/img/structure/B3033591.png)

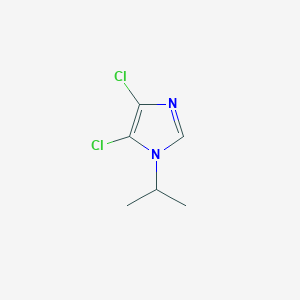



![[2-(2-Amino-1,3-thiazol-4-yl)phenoxy]acetic acid](/img/structure/B3033599.png)
![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)
